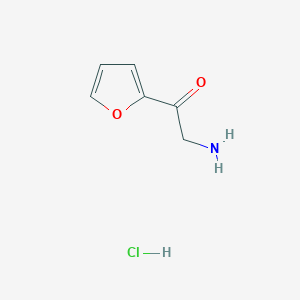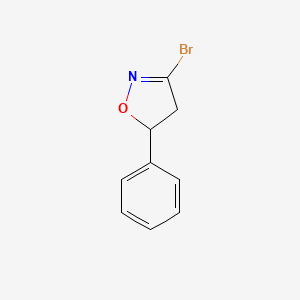
4-Amino-7-chloro-2-methylquinoline
Descripción general
Descripción
4-Amino-7-chloro-2-methylquinoline, also known as this compound (ACM), is an organic compound commonly used in scientific research. It is a member of the quinoline family, and is used in a variety of applications such as in the synthesis of other compounds, as a catalyst in organic reactions, and in the study of the structure and properties of biomolecules. ACM has been studied extensively in the past few decades, and
Aplicaciones Científicas De Investigación
Antimalarial Activity
4-Amino-7-chloro-2-methylquinoline and its derivatives have been extensively studied for their antimalarial properties. Research indicates that these compounds act by complexing with ferriprotoporphyrin IX, inhibiting its conversion to beta-hematin and thus its detoxification. The presence of a basic amino side chain and a 7-chloro group in the 4-aminoquinoline ring is essential for strong antiplasmodial activity (Egan et al., 2000). Additionally, novel derivatives of 4-aminoquinoline, particularly those with chirally defined side chains, have shown curative activity against chloroquine-resistant malaria parasites (Dola et al., 2016).
Synthesis and Modification
Synthesis and modification of this compound derivatives have been explored for various applications. Novel 4-amino-2-phenylquinoline derivatives were synthesized through amination reactions with amide solvents (Tsai et al., 2008). The study by Casagrande et al. (2012) synthesized a set of 7-chloro-N-(heteroaryl)-methyl-4-aminoquinoline and their derivatives, showing promising antimalarial activities (Casagrande et al., 2012).
Antimicrobial Properties
Some derivatives of this compound have been explored for their antimicrobial properties. For instance, the synthesis of 2-amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines and their screening for antimicrobial activity were conducted, indicating potential uses in this field (Dobaria et al., 2003).
Cytotoxicity and Potential Anticancer Applications
A series of 4-aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines were examined for their cytotoxic effects on human breast tumor cell lines. This indicates the potential of 4-aminoquinoline as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with various biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
Quinoline derivatives generally interact with their targets through various mechanisms, often involving nucleophilic aromatic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Safety and Hazards
The safety data sheet for 4-Amino-7-chloro-2-methylquinoline indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Análisis Bioquímico
Biochemical Properties
4-Amino-7-chloro-2-methylquinoline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the metabolic processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Additionally, high doses of this compound can result in toxicity, affecting various organs and systems within the body .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical and pharmacological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, highlighting the importance of its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
7-chloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUQXDHWGQINPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499342 | |
| Record name | 7-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68017-47-0 | |
| Record name | 7-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68017-47-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



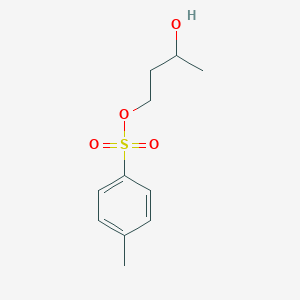


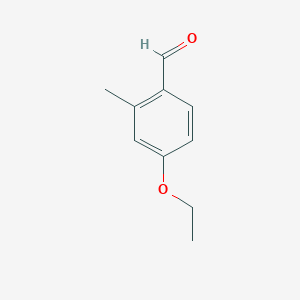
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

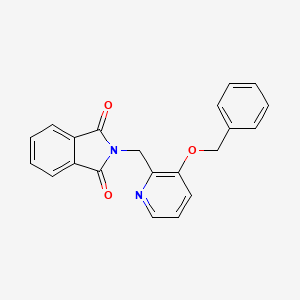
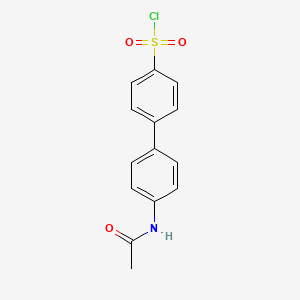
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)



